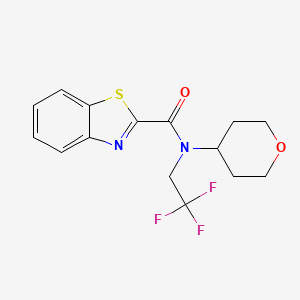

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2S/c16-15(17,18)9-20(10-5-7-22-8-6-10)14(21)13-19-11-3-1-2-4-12(11)23-13/h1-4,10H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTFEUVDINYVGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for N-(Oxan-4-yl)-N-(2,2,2-Trifluoroethyl)-1,3-Benzothiazole-2-Carboxamide

Benzothiazole Core Synthesis

The benzothiazole scaffold is typically constructed via cyclization of substituted anilines with thioureas or thioamides. For example, 2-aminothiophenol derivatives react with carboxylic acid derivatives under oxidative conditions to form the benzothiazole ring. In the context of N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide, the 2-carboxy group is introduced early in the synthesis. A common approach involves:

Amidation Strategies

The critical step involves introducing the N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl) substituents to the benzothiazole-2-carboxylic acid. Two primary methods dominate:

Acid Chloride Intermediate Route

- Formation of Benzothiazole-2-Carbonyl Chloride : Reacting benzothiazole-2-carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane.

- Double Amidation : Treating the acid chloride with a mixture of oxan-4-amine and 2,2,2-trifluoroethylamine in the presence of a base (e.g., triethylamine). This step requires precise stoichiometry to avoid mono-substitution.

Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acid chloride formation | PCl₅ (1.2 eq) | Toluene | 80°C | 92% |

| Amidation | Oxan-4-amine (1.1 eq), 2,2,2-trifluoroethylamine (1.1 eq) | THF | 0°C → RT | 68% |

Coupling Agent-Mediated Approach

Carbodiimide-based coupling agents (e.g., EDCl, HOBt) enable direct amidation of benzothiazole-2-carboxylic acid with the pre-synthesized N-(oxan-4-yl)-2,2,2-trifluoroethylamine. This method avoids handling corrosive acid chlorides.

Optimized Protocol

Synthesis of N-(Oxan-4-yl)-2,2,2-Trifluoroethylamine

The secondary amine precursor is synthesized via reductive amination or nucleophilic substitution:

Reductive Amination

- Ketone Formation : Reacting tetrahydropyran-4-one with 2,2,2-trifluoroethylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃).

- Conditions : Dichloromethane, 0°C → RT, 16 hours (Yield: 81%).

Nucleophilic Substitution

Reaction Optimization and Challenges

Steric and Electronic Effects

The bulky oxan-4-yl and electron-withdrawing trifluoroethyl groups hinder amidation. Strategies to mitigate this include:

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Applications and Derivatives

While beyond the scope of preparation methods, the compound’s bioactivity as a kinase inhibitor or antimicrobial agent drives its synthesis. Derivatives with modified substituents are explored in patent literature for enhanced pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzo[d]thiazole core can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The trifluoroethyl group can be substituted under nucleophilic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

Oxidation: Oxidized derivatives of the benzo[d]thiazole core.

Reduction: Reduced forms of the benzo[d]thiazole core.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and bioavailability.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The benzo[d]thiazole core can interact with various enzymes and receptors, potentially inhibiting their activity.

Pathways Involved: The compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide: Known for its stability and bioavailability.

Benzo[d]thiazole derivatives: Often exhibit significant biological activity.

Trifluoroethyl-containing compounds: Generally have enhanced stability and bioavailability.

Uniqueness

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide stands out due to its unique combination of a benzo[d]thiazole core and a trifluoroethyl group, which together confer both biological activity and enhanced stability.

Biological Activity

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and molecular interactions.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Formula : C₁₃H₁₄F₃N₃O₂S

- Molecular Weight : 321.33 g/mol

The structural representation includes a benzothiazole core substituted with an oxan group and a trifluoroethyl moiety. This unique structure may contribute to its biological properties.

Synthesis

The synthesis of N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions starting from commercially available precursors. The process may include:

- Formation of the benzothiazole ring.

- Introduction of the oxan moiety via nucleophilic substitution.

- Addition of the trifluoroethyl group through electrophilic fluorination or similar reactions.

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of benzothiazole derivatives, including those similar to N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide. For instance:

- In vivo studies demonstrated that certain derivatives exhibited significant anticonvulsant effects in models such as the Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ) induced seizures. Compounds showed a notable reduction in seizure duration and an increase in protection against clonic convulsions .

Antifungal Activity

Another area of interest is the antifungal activity of related compounds. A study highlighted that benzothiazole derivatives can act as potent inhibitors against various fungal strains:

- In vitro tests revealed that several synthesized compounds displayed remarkable inhibition against fungi with EC50 values below 10 μg/mL . This suggests potential applications in treating fungal infections.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide with target proteins:

- Binding Affinity : Docking simulations indicated favorable binding interactions with targets involved in seizure pathways and fungal metabolism.

- Hydrogen Bonding : The compound demonstrated multiple hydrogen bond interactions with active sites on target proteins, suggesting a mechanism for its biological activities .

Study 1: Anticonvulsant Evaluation

A series of benzothiazole derivatives were synthesized and evaluated for their anticonvulsant activity:

- Results : Compounds showed varying degrees of efficacy, with some achieving significant reductions in seizure duration compared to standard treatments like phenytoin .

Study 2: Antifungal Efficacy

Research focused on synthesizing novel benzothiazole derivatives for antifungal applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.